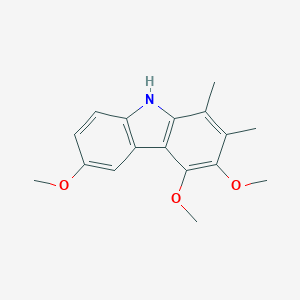

Carbazomycin D

Übersicht

Beschreibung

Carbazomycin D is a member of the carbazole family of antibiotics, first isolated from the culture broth of the bacterium Streptoverticillium ehimense in the 1980s . Carbazomycins are notable for their unique carbazole framework, which consists of a tricyclic structure with two benzene rings fused on either side of a pyrrole core. This compound, along with its analogs, exhibits significant biological activities, including antibacterial, antifungal, and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin D involves several key steps. The synthesis begins with symmetrical 5-chloro-1,2,3-trimethoxybenzene. The key steps include aryne-mediated carbazole formation and methylation to produce a multiply substituted carbazole . Regioselective demethylation using boron trichloride and subsequent installation of a methoxy group are crucial steps in the synthesis of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scale-up modifications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carbazomycin D unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können Chinonderivate wieder in Hydrochinone umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Carbazolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Carbazole, Chinone und Hydrochinone, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Carbazomycin D has demonstrated notable antibacterial properties, particularly against Xanthomonas oryzae, a pathogen responsible for bacterial leaf blight in rice. Research indicates that this compound inhibits the growth of this bacterium by affecting its metabolic processes. Specifically, it reduces malate dehydrogenase (MDH) activity and suppresses protein expression in Xoo, suggesting a mechanism that could be harnessed for agricultural biocontrol strategies .

Table 1: Antibacterial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Xanthomonas oryzae | 0.5 µg/mL | Inhibition of MDH activity |

| Escherichia coli | 1.0 µg/mL | Disruption of protein synthesis |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains. Studies have indicated its effectiveness against pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.8 µg/mL | Disruption of cell membrane integrity |

| Aspergillus niger | 1.2 µg/mL | Inhibition of metabolic pathways |

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in models related to Alzheimer's disease. Research indicates that derivatives of carbazole, including this compound, exhibit antioxidative properties and can inhibit amyloid-beta (Aβ) aggregation, which is crucial in the pathogenesis of Alzheimer's disease . These findings suggest potential therapeutic applications in neurodegenerative diseases.

Table 3: Neuroprotective Effects of this compound

| Biological Activity | Assay Type | Result |

|---|---|---|

| Aβ Aggregation Inhibition | MC65 Cell Model | Significant reduction at 10 µM |

| Antioxidative Activity | Cellular Assay | Protective effects against oxidative stress |

Synthesis and Structural Modifications

The synthesis of this compound has been achieved through various methodologies, with recent advancements focusing on regioselective demethylation techniques that enhance yield and purity . These synthetic routes are crucial for producing sufficient quantities for research and potential therapeutic applications.

Table 4: Synthesis Methods for this compound

| Methodology | Key Features | Yield (%) |

|---|---|---|

| Ytterbium-catalyzed reaction | Efficient formation from indole precursors | 85% |

| Regioselective demethylation | Enhances structural specificity | 90% |

Wirkmechanismus

The mechanism of action of Carbazomycin D involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways, including 5-lipoxygenase, which is involved in the inflammatory response . This inhibition results in reduced microbial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Carbazomycin D kann mit anderen Carbazol-Antibiotika wie Carbazomycin A, Carbazomycin B und Carbazomycin C verglichen werden. Obwohl all diese Verbindungen eine ähnliche Kernstruktur aufweisen, unterscheiden sie sich in ihren Substituenten und biologischen Aktivitäten . Zum Beispiel:

Carbazomycin A: Zeigt starke antibakterielle und antifungale Aktivitäten.

Carbazomycin B: Zeigt aufgrund des Vorhandenseins einer phenolischen Hydroxygruppe eine stärkere antioxidative Aktivität.

Carbazomycin C: Bekannt für seine 5-Lipoxygenase-hemmende Aktivität.

Diese Unterschiede heben die einzigartigen Eigenschaften von this compound hervor, insbesondere seine Methoxygruppe, die zu seinen unterschiedlichen biologischen Aktivitäten beiträgt.

Biologische Aktivität

Carbazomycin D is a member of the carbazole alkaloids, a class of compounds known for their diverse biological activities. While the compound's antibacterial and antifungal properties have been noted, its overall biological activity has not been extensively documented in the literature. This article aims to consolidate existing research findings on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Antitumor Activity

Research indicates that carbazole derivatives, including those related to this compound, have shown antitumor properties . For instance, studies have demonstrated that certain N-substituted carbazoles inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These compounds have displayed effective antiproliferative activity against various human carcinoma cell lines .

The mechanisms through which this compound and its derivatives exert their biological effects are not fully elucidated. However, it is suggested that:

- Inhibition of CDKs : Some carbazole derivatives inhibit CDK activity, leading to cell cycle arrest in cancer cells.

- Antioxidative Properties : Several studies highlight the antioxidative potential of carbazole compounds, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

- Antifungal Activity : A comparative study on various carbazole derivatives indicated that while this compound has limited antifungal efficacy, other derivatives showed significant activity against pathogens like Candida albicans with MIC values below 11 µM .

- Antitumor Effects : In a study focusing on N-substituted carbazoles, several compounds were found to inhibit topoisomerase II at concentrations significantly lower than etoposide, a standard chemotherapeutic agent. This suggests that structural modifications in carbazoles can enhance their anticancer properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected carbazole alkaloids compared to this compound:

| Compound | Antibacterial Activity | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Weak | Weak | Limited |

| Carbazomycin B | Moderate | Moderate | Significant |

| Other N-substituted | Varies | Significant | Significant |

Eigenschaften

IUPAC Name |

3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVRXRXZUJFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148370 | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-63-8 | |

| Record name | Carbazomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the source of Carbazomycin D?

A1: this compound was isolated from the crude extract of Streptomyces CMU-JT005, an actinomycete strain with nematicidal activity [].

Q2: Are there any other compounds similar to this compound isolated from the same source?

A2: Yes, along with this compound, researchers also isolated 3-Methoxy-2-methyl-carbazole-1,4-quinone and Carbazomycin F from the Streptomyces CMU-JT005 strain []. This suggests that these compounds might share biosynthetic pathways and potentially have related biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.